1-(3-Chloroanilino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-(3-Chloroanilino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound belonging to the class of pyrido[1,2-a]benzimidazoles
Preparation Methods
The synthesis of 1-(3-Chloroanilino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents. The reaction conditions and specific reagents used can vary, but common methods include:
Cyclization Reactions: Utilizing substituted benzimidazoles and appropriate alkylating agents under controlled conditions to form the desired pyrido[1,2-a]benzimidazole scaffold.
Industrial Production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
1-(3-Chloroanilino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
1-(3-Chloroanilino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and antiviral agent due to its structural similarity to known bioactive molecules.
Materials Science: It is explored for use in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound’s interactions with biological macromolecules are investigated to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(3-Chloroanilino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
1-(3-Chloroanilino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other similar compounds, such as:
1-(2-Chloroanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile: Differing in the position of the chloro group, this compound may exhibit different biological activities and chemical reactivity.
1-(4-Chloroanilino)-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile: This compound has a different alkyl chain length, which can influence its solubility and interaction with biological targets.
Properties
Molecular Formula |
C27H29ClN4 |
---|---|
Molecular Weight |
445.0 g/mol |
IUPAC Name |
1-(3-chloroanilino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C27H29ClN4/c1-3-4-5-6-7-8-14-22-19(2)23(18-29)27-31-24-15-9-10-16-25(24)32(27)26(22)30-21-13-11-12-20(28)17-21/h9-13,15-17,30H,3-8,14H2,1-2H3 |
InChI Key |
PYIRSOQEEXDVIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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